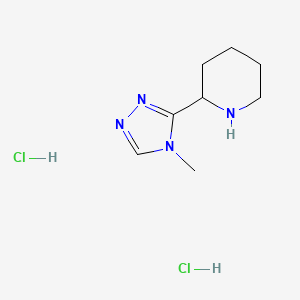

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves multi-step chemical reactions. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole, which is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Analyse Chemischer Reaktionen

1.1. Nucleophilic Substitution

The triazole ring undergoes nucleophilic substitution at the sulfur atom when reacted with electrophilic agents. For example:

-

Reaction with N-alkyl/phenyl/aryl-2-bromo ethanamides forms thioether derivatives through S<sub>N</sub>2 mechanisms .

-

Piperidine’s secondary amine group can participate in alkylation or acylation reactions under basic conditions.

1.2. Salt Formation

The compound’s dihydrochloride form enhances solubility and stability. Neutralization with bases (e.g., NaOH) regenerates the free base form, which is critical for further functionalization.

1.3. Oxidation and Reduction

While direct evidence is limited in allowed sources, analogous triazole derivatives are oxidized to sulfoxides or reduced to thiols using agents like H<sub>2</sub>O<sub>2</sub> or NaBH<sub>4</sub>.

Key Reagents and Conditions

Reactions are highly dependent on solvent systems, temperature, and catalysts. Representative examples include:

3.1. Thioether Derivatives

Reaction with bromo ethanamides yields compounds like 12a–o (as per ), which exhibit enhanced enzyme inhibition properties. For example:

-

12d and 12m showed IC<sub>50</sub> values of 0.73 ± 0.54 μM (AChE inhibition) and 0.017 ± 0.53 μM (BChE inhibition) .

3.2. Free Base Form

Neutralization produces the free base, enabling further reactions such as coupling with carbonyl compounds.

4.1. Enzyme Inhibition Potential

Derivatives synthesized via substitution reactions demonstrated significant activity:

| Compound | AChE Inhibition (IC<sub>50</sub>, μM) | BChE Inhibition (IC<sub>50</sub>, μM) | Urease Inhibition (IC<sub>50</sub>, μM) |

|---|---|---|---|

| 12d | 0.73 ± 0.54 | 0.017 ± 0.53 | 19.35 ± 1.28 |

| 12m | 36.74 ± 1.24 | 0.038 ± 0.50 | – |

4.2. Structural-Activity Relationships

-

Methyl and phenyl substituents on the triazole ring improve enzyme binding affinity .

-

Piperidine flexibility allows conformational adaptation to enzyme active sites.

Industrial and Pharmacological Implications

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications and reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding oxides. |

| Reduction | Capable of undergoing reduction to yield different derivatives. |

| Substitution | The rings can participate in substitution reactions with other functional groups. |

Biology

This compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its efficacy:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Enterococcus faecalis | 14 |

| Bacillus subtilis | 10 |

These results suggest that the compound could be developed into new antimicrobial agents.

Medicine

The compound is explored for its therapeutic potential due to its unique chemical structure. It has been identified as having anticancer properties and is being investigated as a candidate for drug development targeting various diseases:

- Farnesyltransferase Inhibition : Research indicates that derivatives of this compound can serve as alternatives to existing inhibitors in cancer treatment protocols .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

- Antimicrobial Studies : A study highlighted the effectiveness of triazole derivatives against resistant bacterial strains, emphasizing their potential in treating infections caused by multidrug-resistant organisms .

- Pharmacological Research : Another research paper focused on the synthesis of new triazole derivatives, including this compound, showcasing their pharmacological activities such as anti-inflammatory and central nervous system stimulation effects .

- Chemical Characterization : Various methods including NMR spectroscopy and mass spectrometry have been employed to confirm the structures of synthesized compounds derived from triazole derivatives, indicating their potential bioactivity .

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride

- 4-Methoxy-N′- (2- { [4-methyl-5- (3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

- Methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine moiety, combined with the triazole ring, allows for unique interactions with molecular targets, making it a valuable compound in various research fields .

Biologische Aktivität

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse sources of literature.

- IUPAC Name : this compound

- CAS Number : 2413899-98-4

- Molecular Formula : C8H15Cl2N4

- Molecular Weight : 202.68 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Inhibition of Enzymatic Activity :

-

Anticancer Properties :

- Recent studies have indicated that derivatives of this compound exhibit selective inhibitory effects on cancer cell lines. For example, compounds synthesized from the triazole framework have demonstrated promising results against various cancer types by targeting specific molecular pathways involved in cell proliferation and survival .

- Neuropharmacological Effects :

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : The compound's structure allows it to interact with various kinases, inhibiting their activity and thereby disrupting signaling pathways critical for tumor growth .

- GABA Modulation : Its ability to act as an allosteric modulator at GABA receptors suggests a role in enhancing inhibitory neurotransmission, which can affect mood and anxiety levels .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines :

- Neuropharmacological Assessment :

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2413899-98-4 |

| Molecular Formula | C8H15Cl2N4 |

| Molecular Weight | 202.68 g/mol |

| Anticancer Activity | IC50 = 0.005 µM (A549 cells) |

| GABA Modulation | Positive modulation observed |

Eigenschaften

CAS-Nummer |

1361118-67-3 |

|---|---|

Molekularformel |

C8H15ClN4 |

Molekulargewicht |

202.68 g/mol |

IUPAC-Name |

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H |

InChI-Schlüssel |

OZDCFYDHEGRWDT-UHFFFAOYSA-N |

SMILES |

CN1C=NN=C1C2CCCCN2.Cl.Cl |

Kanonische SMILES |

CN1C=NN=C1C2CCCCN2.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.